molecular formula C10H8OS2 B1598315 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde CAS No. 32358-94-4

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

Cat. No. B1598315
CAS RN: 32358-94-4
M. Wt: 208.3 g/mol
InChI Key: HLFSBWRCOPCECM-UHFFFAOYSA-N
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Patent
US04792567

Procedure details

Under a nitrogen atmosphere 25 mL of 2.6M solution of n-butyllithium in hexane was added to a stirred, cold (-78° C.) solution of 9.8 grams (0.058 mole) of 2,2'-bithiophene in 150 mL of tetrahydrofuran. After addition, the mixture was stirred at -78° C. for 15 minutes and then was allowed to warm to 0° C. and stirred at this temperature for one hour. Dimethyl sulfate (5.8 mL, 0.061 mole) was added, and the mixture was allowed to warm to room temperature and stir for approximately 16 hours. This mixture was cooled to -78° C., and 25 mL of 2.6M solution of n-butyllithium was added. The reaction mixture was stirred at -78° C. for fifteen minutes and was then allowed to warm to 0° C. and stirred for one hour. While maintaining a temperature of 0° C., 5.3 mL (0.068 mole) of N,N-dimethylformamide was added. After addition, the mixture was allowed to warm to room temperature and stir for two hours. The mixture was quenched with 180 mL of 10% hydrochloric acid. After stirring for 20 minutes, the organic phase was removed and diluted with diethyl ether. The aqueous phase was retained. This organic phase was washed with 10% hydrochloric acid and an aqueous solution saturated with sodium chloride. The aqueous phase from above was extracted with chloroform. This extract was washed with an aqueous solution saturated with sodium chloride and then combined with the washed organic phase. This organic mixture was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure leaving an oil. This oil was purified by column chromatography on silica gel to yield 16.0 grams of 5-formyl-5'-methyl [2,2'-bithienyl] as an oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][CH:15]=1.S(OC)([O:19][CH3:20])(=O)=O.[CH3:23]N(C)C=O>CCCCCC.O1CCCC1>[CH:20]([C:10]1[S:6][C:7]([C:11]2[S:12][C:13]([CH3:23])=[CH:14][CH:15]=2)=[CH:8][CH:9]=1)=[O:19]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9.8 g
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
5.3 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for approximately 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled to -78° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -78° C. for fifteen minutes
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 180 mL of 10% hydrochloric acid
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the organic phase was removed
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
This organic phase was washed with 10% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase from above was extracted with chloroform
WASH
Type
WASH
Details
This extract was washed with an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This organic mixture was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving an oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=CC=C(S1)C=1SC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 132.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.